molecular formula C18H15N3O3S B2568544 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 301234-40-2

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2568544
CAS No.: 301234-40-2
M. Wt: 353.4
InChI Key: RFFATHPSYIGHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a thiazole ring, an ethylphenyl group, and a nitrobenzamide moiety

Scientific Research Applications

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic or basic conditions.

    Attachment of the Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where an ethylbenzene derivative reacts with the thiazole ring in the presence of a Lewis acid catalyst.

    Nitration of Benzamide: The nitro group is introduced through a nitration reaction, where benzamide is treated with a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride

    Substitution: Ammonia, thiols, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Aminobenzamide derivatives

    Substitution: Amino-substituted thiazole derivatives, thiol-substituted thiazole derivatives

Mechanism of Action

The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer-related pathways, such as cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB).

    Pathways Involved: By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins. Additionally, it can inhibit the activation of NF-κB, a transcription factor involved in the expression of genes related to inflammation and cancer.

Comparison with Similar Compounds

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

    Uniqueness: The presence of the ethyl group on the phenyl ring and the specific positioning of the nitro group confer unique chemical and biological properties to this compound, making it distinct from its analogs.

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-2-12-3-5-13(6-4-12)16-11-25-18(19-16)20-17(22)14-7-9-15(10-8-14)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFATHPSYIGHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.